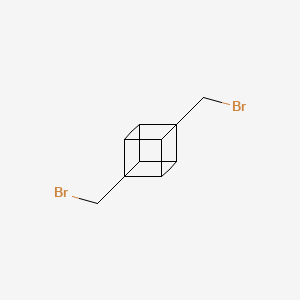
(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is a cubane derivative characterized by the presence of bromomethyl groups at the 1 and 4 positions of the cubane structure. Cubane is a highly strained hydrocarbon with a cubic geometry, making its derivatives of significant interest in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane typically involves the bromination of cubane derivatives. One common method is the bromination of 1,4-dimethylcubane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for cubane derivatives are not well-documented due to the specialized nature of these compounds. large-scale synthesis would likely involve optimized versions of laboratory methods, with a focus on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of cubane-1,4-dicarboxylic acid.
Reduction: Formation of 1,4-dimethylcubane.
Aplicaciones Científicas De Investigación
Chemistry
Cubane derivatives are studied for their unique structural properties and potential as building blocks in organic synthesis. They are also explored for their high energy density, making them candidates for energetic materials.
Biology and Medicine
Cubane derivatives have been investigated for their potential as pharmaceutical agents due to their rigid structure, which can influence biological activity. They are also studied for their potential use in drug delivery systems.
Industry
In the industrial sector, cubane derivatives are explored for their potential use in materials science, particularly in the development of novel polymers and advanced materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane depends on the specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution or other transformations. In biological systems, the rigid cubane structure can interact with molecular targets in unique ways, potentially leading to novel biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylcubane: Lacks the bromine atoms, making it less reactive in substitution reactions.
1,4-Dibromocubane: Similar reactivity but lacks the methyl groups, which can influence solubility and other properties.
Cubane-1,4-dicarboxylic acid:
Uniqueness
(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is unique due to the presence of both bromomethyl groups and the cubane core, providing a combination of high reactivity and structural rigidity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
1,4-bis(bromomethyl)cubane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXQBFYTZQZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2539026.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)
![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)
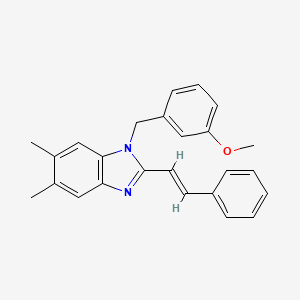
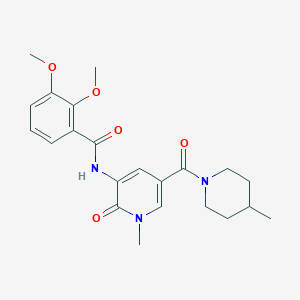
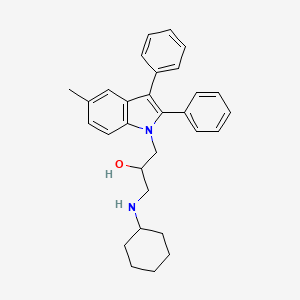
![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)
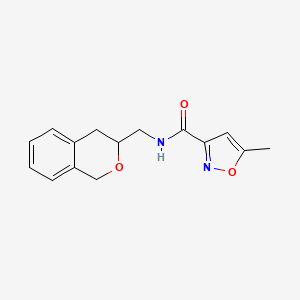

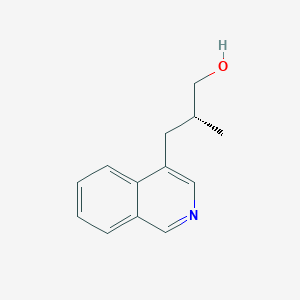
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2539040.png)


![2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539045.png)
